Tert-butyl 7-(iodomethyl)-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate
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Description
“Tert-butyl 7-(iodomethyl)-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate” is an organic compound with the CAS Number: 1160246-84-3 . It has a molecular weight of 367.23 . The compound is typically stored at -10 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C13H22INO3/c1-12(2,3)18-11(16)15-6-4-13(5-7-15)8-10(9-14)17-13/h10H,4-9H2,1-3H3 . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.Physical And Chemical Properties Analysis
This compound has a molecular weight of 367.23 . It is typically stored at -10 degrees Celsius and is available in powder form . The compound’s InChI Code is 1S/C13H22INO3/c1-12(2,3)18-11(16)15-6-4-13(5-7-15)8-10(9-14)17-13/h10H,4-9H2,1-3H3 , which provides a specific description of the molecule’s structure.Scientific Research Applications
Synthesis and Reactivity
- The synthesis and reactivity of spirocyclic compounds like Tert-butyl 7-(iodomethyl)-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate have been studied for their potential in creating biologically active heterocycles. For instance, Moskalenko and Boev (2012) developed a general procedure for synthesizing spirocyclic 3-oxotetrahydrofurans, highlighting the compound's utility in generating other heterocyclic compounds with potential biological activity (Moskalenko & Boev, 2012).
Applications in Organic Synthesis
- Meyers et al. (2009) described scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound, underscoring its importance as a precursor for further chemical transformations. These processes enable access to chemical spaces complementary to piperidine ring systems, suggesting the versatility of spirocyclic compounds in organic synthesis (Meyers et al., 2009).
Radical Cyclization Processes
- The use of tert-butyl hydroperoxide and tetrabutylammonium iodide-promoted radical cyclization processes to generate azaspirocyclohexadienyl radicals from α-imino-N-arylamides and α-azido-N-arylamides has been explored. This method affords high yields of azaspirocyclohexadienones under an oxygen atmosphere, demonstrating the compound's role in advanced synthetic methodologies (Li, Yang, Su, & Yu, 2015).
Molecular Structure Analysis
- The molecular structure of related spirocyclic compounds has been determined through techniques such as X-ray diffraction analysis, illustrating the detailed conformational characteristics of these molecules. For example, Moriguchi et al. (2014) synthesized and analyzed the structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, demonstrating the compound's intricate molecular architecture (Moriguchi et al., 2014).
Novel Compound Synthesis
- The creation of novel compounds through photochemical and thermal rearrangement processes also highlights the compound's relevance in research. Lattes et al. (1982) provided evidence supporting the stereoelectronic theory in the rearrangement of oxaziridines, a process critical for understanding the behavior of related spirocyclic compounds (Lattes et al., 1982).
properties
IUPAC Name |
tert-butyl 7-(iodomethyl)-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22INO3/c1-12(2,3)18-11(16)15-8-10(7-14)17-9-13(15)5-4-6-13/h10H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQGYRHHTRGOTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(OCC12CCC2)CI |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22INO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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